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Compound of Interest

Compound Name: C19H20FN3O6

Cat. No.: B15174627 Get Quote

Introduction

A direct comparative analysis of the compound C19H20FN3O6 and fluconazole is not feasible

at this time due to the absence of publicly available data on the biological activity and

mechanism of action for C19H20FN3O6. Searches for this molecular formula have yielded a

PubChem entry (CID 17578778), but no associated experimental studies that would permit a

meaningful comparison.

This guide has been developed to provide researchers, scientists, and drug development

professionals with a comprehensive framework for conducting a comparative analysis of a

novel antifungal candidate (referred to herein as "Compound X") against the well-established

drug, fluconazole. The structure of this guide adheres to the requested format, including data

presentation in tables, detailed experimental protocols, and visualizations of key pathways and

workflows.

Chemical and Physical Properties
A fundamental step in comparing two compounds is to understand their basic chemical and

physical characteristics. This information is crucial for formulation, understanding potential

absorption, distribution, metabolism, and excretion (ADME) properties, and for interpreting

structure-activity relationships.
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Property Fluconazole
Compound X
(C19H20FN3O6)

Molecular Formula C13H12F2N6O C19H20FN3O6

Molecular Weight ( g/mol ) 306.27 421.39

Chemical Structure

2-(2,4-difluorophenyl)-1,3-

bis(1H-1,2,4-triazol-1-

yl)propan-2-ol

Data Unavailable

Solubility

Sparingly soluble in water,

soluble in organic solvents like

methanol and ethanol.

Data Unavailable

Melting Point (°C) 138-140 Data Unavailable

LogP 0.5 Data Unavailable

Mechanism of Action
Understanding the mechanism by which an antifungal agent exerts its effect is critical for

predicting its spectrum of activity, potential for resistance, and possible toxicities.

Fluconazole:

Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme,

lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is essential for the conversion of

lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][5] By

disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the

fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[1][3]

Compound X:

The mechanism of action for Compound X is currently unknown. A thorough investigation

would be required to elucidate its molecular target and downstream effects.

Signaling Pathway of Fluconazole's Mechanism of Action
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Caption: Mechanism of action of fluconazole in inhibiting ergosterol synthesis.

In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of

an antifungal agent against various fungal pathogens.

Fungal Species Fluconazole MIC (µg/mL) Compound X MIC (µg/mL)

Candida albicans 0.25 - 2.0 Data Unavailable

Candida glabrata 8 - 64 (often higher) Data Unavailable

Candida krusei Intrinsically resistant Data Unavailable

Cryptococcus neoformans 1 - 16 Data Unavailable

Aspergillus fumigatus Generally resistant Data Unavailable

Note: MIC values can vary depending on the specific strain and testing methodology.

Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and

excretion, which collectively influence its efficacy and dosing regimen.
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Parameter Fluconazole Compound X

Bioavailability (Oral) >90%[1] Data Unavailable

Protein Binding ~11-12%[2] Data Unavailable

Half-life (hours) ~30[2] Data Unavailable

Metabolism Minimal hepatic metabolism Data Unavailable

Excretion
Primarily renal (>80% as

unchanged drug)[1]
Data Unavailable

Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and

comparable data.

Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible

growth of a microorganism.

Methodology (Broth Microdilution):

Preparation of Antifungal Stock Solutions: Dissolve fluconazole and Compound X in a

suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock

solutions.

Preparation of Microtiter Plates: Serially dilute the stock solutions in RPMI-1640 medium in

96-well microtiter plates to achieve a range of final drug concentrations.

Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a

standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland

standard.

Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plates.

Incubation: Incubate the plates at 35°C for 24-48 hours.
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Reading Results: The MIC is determined as the lowest drug concentration at which there is

no visible growth.

Experimental Workflow for MIC Determination
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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In Vivo Efficacy Studies
Objective: To evaluate the in vivo efficacy of an antifungal agent in a relevant animal model of

fungal infection.

Methodology (Murine Model of Disseminated Candidiasis):

Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a systemic

infection.

Infection: Infect the mice intravenously with a standardized inoculum of a pathogenic fungal

strain (e.g., Candida albicans).

Treatment: Administer fluconazole or Compound X at various dosages and schedules (e.g.,

once daily oral gavage) starting at a defined time post-infection. A vehicle control group

should be included.

Monitoring: Monitor the animals daily for signs of illness and mortality.

Endpoint Analysis: At the end of the study, harvest target organs (e.g., kidneys), homogenize

the tissue, and plate serial dilutions on appropriate agar to determine the fungal burden

(colony-forming units per gram of tissue).

Conclusion
While a direct comparison between C19H20FN3O6 and fluconazole is not possible due to a

lack of data for the former, this guide provides a robust framework for such an analysis. Should

experimental data for C19H20FN3O6 become available, the methodologies and data

presentation formats outlined here can be utilized to generate a comprehensive and objective

comparison. Fluconazole serves as a critical benchmark in the development of new antifungal

agents, and any novel compound must be rigorously evaluated against such established

standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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